molecular formula C13H15NO B079226 4-ethyl-1,3-dimethylquinolin-2-one CAS No. 15112-97-7

4-ethyl-1,3-dimethylquinolin-2-one

Cat. No.: B079226
CAS No.: 15112-97-7
M. Wt: 201.26 g/mol
InChI Key: OCIMGLNGQNDLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-1,3-dimethylquinolin-2-one is a heterocyclic organic compound with the molecular formula C13H15NO. It is a derivative of carbostyril, which is known for its diverse biological activities. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The specific substitutions at the 1, 3, and 4 positions make this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 1,3-dimethyl-4-ethyl- typically involves the cyclization of appropriate aniline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinone core. The specific substitutions at the 1, 3, and 4 positions can be introduced through subsequent alkylation or acylation reactions .

Industrial Production Methods: Industrial production of carbostyril, 1,3-dimethyl-4-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-1,3-dimethylquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-ethyl-1,3-dimethylquinolin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, carbostyril derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: this compound and its derivatives have shown promise as potential therapeutic agents.

    Industry: The compound is used in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-ethyl-1,3-dimethylquinolin-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both methyl and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

15112-97-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-ethyl-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3

InChI Key

OCIMGLNGQNDLND-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

Canonical SMILES

CCC1=C(C(=O)N(C2=CC=CC=C21)C)C

15112-97-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.